3-Iodo-4-aminobenzylguanidine

Description

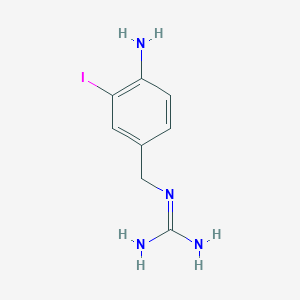

3-Iodo-4-aminobenzylguanidine is a halogenated aromatic amine derivative featuring a benzene ring substituted with an iodine atom at the 3-position, an amino group (-NH₂) at the 4-position, and a benzylguanidine moiety. This structure confers unique chemical properties, including enhanced reactivity due to the iodine atom (a strong electron-withdrawing group) and hydrogen-bonding capabilities from the amino and guanidine groups.

The iodine atom facilitates applications in radiopharmaceuticals (e.g., iodine-131 labeling) and cross-coupling reactions (e.g., Suzuki-Miyaura), while the guanidine group enables interactions with biological targets, such as ion channels or enzymes, making it relevant in drug discovery .

Properties

CAS No. |

106941-20-2 |

|---|---|

Molecular Formula |

C8H11IN4 |

Molecular Weight |

290.1 g/mol |

IUPAC Name |

2-[(4-amino-3-iodophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H11IN4/c9-6-3-5(1-2-7(6)10)4-13-8(11)12/h1-3H,4,10H2,(H4,11,12,13) |

InChI Key |

BSBGVSWPOFOHRE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)N |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)N |

Other CAS No. |

106941-20-2 |

Synonyms |

3-iodo-4-aminobenzylguanidine 4-AIBG 4-amino-3-iodobenzylguanidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Key Compounds:

4-Aminobenzylamine Structure: Benzene ring with -NH₂ at the 4-position and a benzylamine side chain. Properties: Lacks iodine; higher aqueous solubility due to the primary amine. Used as a precursor in peptide synthesis . Contrast: Less reactive in halogen-based coupling reactions compared to 3-iodo derivatives.

3-Amino-4-chlorobenzoic Acid Structure: Chlorine at 4-position, -NH₂ at 3-position, and a carboxylic acid group. Properties: Enhanced acidity (pKa ~2.5) due to the -COOH group. Used in dye synthesis and as a corrosion inhibitor . Contrast: The chlorine atom offers weaker leaving-group capability than iodine, limiting its utility in nucleophilic substitution.

Tizanidine Derivatives (A, B, C) Structure: Imidazoline ring with chloro and amino substituents (exact structures vary). Properties: Muscle relaxants with selective α₂-adrenergic receptor agonism. Require rigorous separation to avoid side effects . Contrast: Lack iodine but share pharmacological relevance in targeting neurological pathways.

Table 1: Physicochemical and Functional Comparison

Research Findings and Challenges

- Synthetic Challenges: The iodine group in this compound complicates purification due to its propensity for dehalogenation under basic conditions .

- Biological Interactions : Guanidine moiety enhances binding to adrenergic receptors, but iodine’s bulkiness may sterically hinder target engagement compared to smaller halogens .

- Regulatory Aspects : Analogues like tizanidine require advanced analytical methods (e.g., chiral chromatography) for isomer separation, a consideration for future 3-iodo derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.